5-Acetylpyrazine-2-carboxylic acid
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Overview
Description
5-Acetylpyrazine-2-carboxylic acid is a heterocyclic organic compound belonging to the pyrazine family. It is a yellow crystalline solid with a molecular formula of C7H6N2O3 and a molecular weight of 166.14 g/mol. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Acetylpyrazine-2-carboxylic acid typically involves the oxidation of 2,5-dimethylpyrazine. One method involves carrying out an oxidation reaction in an acetic acid solvent using cobalt acetate and manganese acetate as catalysts, and potassium bromide as a cocatalyst. The reaction temperature is maintained between 90-110°C . After the reaction, the mixture is cooled, crystallized, filtered, and dried to obtain the desired product.
Industrial Production Methods
For industrial production, a more scalable method involves the use of a fixed bed reactor. In this process, 2,5-dimethylpyrazine is oxidized in the presence of a catalyst at temperatures ranging from 150-350°C. The catalyst typically consists of gamma-Al2O3 as the carrier and metallic oxides of Mn, V, Ti, and Sr as active components . This method is advantageous due to its simplicity, high yield, and suitability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Acetylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
5-Acetylpyrazine-2-carboxylic acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 5-Acetylpyrazine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting metabolic processes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrazine: A related compound with similar structural features but different functional groups.
2-Acetylpyrazine: Another pyrazine derivative with an acetyl group at a different position.
Tetramethylpyrazine: A compound with four methyl groups attached to the pyrazine ring.
Uniqueness
5-Acetylpyrazine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an acetyl group and a carboxylic acid group makes it particularly versatile for various applications in research and industry.
Properties
IUPAC Name |
5-acetylpyrazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c1-4(10)5-2-9-6(3-8-5)7(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUCEWYEXBWAGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40665298 |
Source
|
Record name | 5-Acetylpyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40665298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118543-96-7 |
Source
|
Record name | 5-Acetylpyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40665298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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